3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives play a crucial role in medicinal chemistry due to their wide application in developing treatments for various human diseases. The interest in this saturated scaffold is attributed to its efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity, a phenomenon known as "pseudorotation." Bioactive molecules featuring the pyrrolidine ring exhibit target selectivity, underscoring the importance of steric factors and the structure–activity relationship (SAR) in determining biological activity. Different synthetic strategies and the impact of stereoisomers on the biological profile of drug candidates highlight the versatility of pyrrolidine derivatives in drug design (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors in medicinal and pharmaceutical industries, showcases the application of hybrid catalysts in developing biologically relevant compounds. These scaffolds, characterized by their broad synthetic applications and bioavailability, highlight the evolving methodologies in creating complex molecular structures, potentially relevant to derivatives like 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide. The review focuses on synthetic pathways employing diverse catalysts, underlining the significance of organocatalysts, metal catalysts, and green solvents in producing lead molecules for further development (Parmar et al., 2023).
Optical Sensors and Biological Significance
Pyrrolidine derivatives are also notable for their use in creating optical sensors, with significant implications in both biological and medicinal applications. The versatility of these compounds in forming coordination and hydrogen bonds makes them suitable for sensing materials, further accentuating the broad spectrum of pyrrolidine's utility beyond traditional pharmaceutical applications (Jindal & Kaur, 2021).
Properties
IUPAC Name |
3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-5-6-3-15(8(13)14)4-7(6)9(10,11)12/h6-7H,2-5H2,1H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQQSQCULYXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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